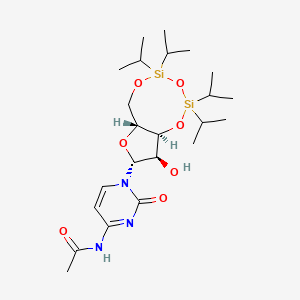3',5'-TIPS-N-Ac-Cytidine
CAS No.: 85335-73-5
Cat. No.: VC8140446
Molecular Formula: C23H41N3O7Si2
Molecular Weight: 527.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85335-73-5 |
|---|---|
| Molecular Formula | C23H41N3O7Si2 |
| Molecular Weight | 527.8 g/mol |
| IUPAC Name | N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C23H41N3O7Si2/c1-13(2)34(14(3)4)30-12-18-21(32-35(33-34,15(5)6)16(7)8)20(28)22(31-18)26-11-10-19(24-17(9)27)25-23(26)29/h10-11,13-16,18,20-22,28H,12H2,1-9H3,(H,24,25,27,29)/t18-,20-,21-,22-/m1/s1 |
| Standard InChI Key | DQGHXFWTOQROJQ-ZHHKINOHSA-N |
| Isomeric SMILES | CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
| SMILES | CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
| Canonical SMILES | CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3',5'-TIPS-N-Ac-Cytidine is a siloxane-protected cytidine derivative. The TIPS groups at the 3' and 5' positions shield the ribose hydroxyls from undesired reactions during phosphoramidite-based oligonucleotide assembly. The N4-acetyl modification prevents base-pairing interference, ensuring selective coupling in automated synthesizers . The compound’s structure is validated by its molecular weight of 527.76 g/mol and the presence of disiloxane moieties, as confirmed by supplier specifications .
Synonyms and Registry Information
This compound is interchangeably referred to as N4-Acetyl-3',5'-O-TIPDS cytidine, 3',5'-TIPS-Ac-rC, and N-Acetyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)cytidine . Its CAS registry number (85335-73-5) and absence of an EC number highlight its specialized use in controlled laboratory settings rather than industrial applications .
Synthesis and Analytical Data
Purification and Characterization
Purification via silica gel chromatography (eluents: dichloromethane/acetonitrile mixtures) and characterization by -NMR and mass spectrometry are standard. The TIPS groups impart distinct -NMR signals between 0.8–1.2 ppm for the isopropyl methyl protons .
Applications in Oligonucleotide Chemistry
Role in Solid-Phase Synthesis
3',5'-TIPS-N-Ac-Cytidine serves as a building block for RNA and modified DNA strands. The TIPS groups resist acidic and basic conditions during deprotection cycles, while the acetyl group stabilizes the cytosine ring against side reactions. This dual protection is critical for synthesizing antisense oligonucleotides and siRNA therapeutics .
Compatibility with Phosphoramidite Chemistry
The compound’s hydroxyl groups are typically converted to phosphoramidites for automated synthesis. For example, treatment with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane yields the active phosphoramidite derivative, enabling efficient coupling to growing oligonucleotide chains .
Future Directions and Research Opportunities
Optimized Synthetic Routes
Recent advances in flow chemistry and catalytic siloxane protection could reduce reliance on hazardous reagents like chlorosilanes. Integrating enzymatic acetylation methods may enhance selectivity and yield .
Therapeutic Applications
Ongoing clinical trials of siRNA and mRNA vaccines underscore the need for high-purity protected nucleosides. 3',5'-TIPS-N-Ac-Cytidine’s stability makes it a candidate for next-generation antiviral and gene-editing therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume